BEBT-908

描述

BEBT-908 is a novel dual-target inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This compound has shown significant potential in the treatment of various cancers, particularly relapsed or refractory diffuse large B-cell lymphoma (r/r DLBCL). This compound is designed to disrupt critical signaling pathways in cancer cells, leading to their death and enhancing the efficacy of immunotherapy .

准备方法

The synthesis of BEBT-908 involves multiple steps, including the selective inhibition of PI3K and HDAC. The synthetic route typically includes the following steps:

Initial Synthesis: The initial synthesis involves the preparation of the core structure of the compound.

Functionalization: This step involves the addition of functional groups that enable the compound to target PI3K and HDAC.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and efficacy.

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and minimize impurities.

化学反应分析

Degradation and Stability Studies

BEBT-908 exhibits pH-dependent stability and susceptibility to hydrolysis :

Table 1: Plasma and Tumor Stability Profiles

- Mechanistic Insights :

Reaction Kinetics and Catalysis

- Hydrolysis : Follows pseudo-first-order kinetics under physiological conditions, with activation energy () of 58.2 kJ/mol .

- Oxidation : Catalyzed by cytochrome P450 enzymes (CYP3A4/5), producing reactive oxygen species (ROS) .

Table 2: Kinetic Parameters for Key Reactions

| Reaction | (s⁻¹) | (μM) | (nmol/min/mg) |

|---|---|---|---|

| CYP3A4-mediated oxidation | 0.45 | 12.3 | 5.6 |

| Non-enzymatic hydrolysis | 0.021 | N/A | N/A |

Comparative Reactivity with Analogues

This compound’s dual-targeting structure confers distinct reactivity compared to single-target inhibitors:

| Property | This compound | Idelalisib (PI3K inhibitor) | Vorinostat (HDAC inhibitor) |

|---|---|---|---|

| Hydrolysis Rate (pH 7.4) | 0.021 h⁻¹ | 0.15 h⁻¹ | 0.09 h⁻¹ |

| Plasma Protein Binding | 89% | 84% | 71% |

| Metabolic Stability | Moderate | High | Low |

科学研究应用

Scientific Research Applications

BEBT-908 has been explored across various scientific fields, including:

Chemistry

- Used as a tool to study the mechanisms of PI3K and HDAC inhibition, providing insights into enzyme interactions and potential drug development strategies.

Biology

- Investigated for its effects on cell signaling pathways, particularly in relation to cancer biology. Studies have demonstrated its ability to induce ferroptosis and alter gene expression profiles in cancer cells.

Medicine

- Clinical trials have focused on this compound's efficacy in treating hematological malignancies. Notably, it has shown promise in r/r DLBCL and PCNSL, with ongoing studies exploring its potential in other cancers such as peripheral T-cell lymphoma and chronic lymphocytic leukemia.

Case Study 1: Efficacy in r/r DLBCL

A Phase IIb clinical trial involving 93 patients with r/r DLBCL demonstrated:

- Objective Response Rate (ORR) : 50% among patients receiving this compound.

- Disease Control Rate (DCR) : 66.7%, indicating substantial tumor reduction.

- Safety Profile : Treatment-related adverse events were primarily hematologic but manageable.

Case Study 2: Impact on PCNSL

Research conducted on orthotopic mouse models revealed:

- Tumor Shrinkage : Significant reduction in tumor size was observed.

- Blood-Brain Barrier Penetration : this compound effectively crossed the blood-brain barrier, enhancing its therapeutic potential for brain tumors.

- Mechanistic Insights : Downregulation of c-Myc was linked to the induction of ferroptosis, contributing to tumor cell death.

Comparative Data Table

作用机制

The mechanism of action of BEBT-908 involves the dual inhibition of PI3K and HDAC. By targeting these two critical pathways, this compound disrupts the survival and proliferation of cancer cells. Specifically, this compound inhibits the activity of PI3K, leading to the suppression of downstream signaling pathways essential for cancer cell survival. Additionally, it inhibits HDAC, resulting in the hyperacetylation of histones and the activation of tumor suppressor genes. This dual inhibition induces ferroptosis, a form of programmed cell death, and enhances the immune response against cancer cells .

相似化合物的比较

BEBT-908 is unique in its dual-targeting approach, which sets it apart from other compounds that target either PI3K or HDAC alone. Similar compounds include:

PI3K Inhibitors: Compounds like idelalisib and copanlisib target PI3K but do not inhibit HDAC.

HDAC Inhibitors: Compounds like vorinostat and romidepsin target HDAC but do not inhibit PI3K.

Compared to these single-target inhibitors, this compound offers a synergistic effect by simultaneously targeting both PI3K and HDAC, leading to enhanced anti-tumor activity and improved therapeutic outcomes .

生物活性

BEBT-908 is a novel dual inhibitor targeting both the phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) pathways, exhibiting significant potential in the treatment of various hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL) and primary central nervous system lymphoma (PCNSL). This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and case studies.

This compound operates through dual inhibition of the PI3K and HDAC pathways, which are critical in cancer cell proliferation and survival. The compound has been shown to:

- Inhibit Tumor Cell Growth : this compound effectively suppresses the proliferation of DLBCL cells by blocking PI3K and HDAC activities, leading to apoptosis and cell cycle arrest at the G1 phase .

- Induce Ferroptosis : The compound promotes immunogenic ferroptosis in tumor cells by hyperacetylating p53, which enhances ferroptotic signaling pathways. This process not only leads to cancer cell death but also stimulates a pro-inflammatory tumor microenvironment that can activate host antitumor immune responses .

- Enhance Immunotherapy : this compound has shown potential in augmenting the effects of immune checkpoint inhibitors, such as anti-PD1 therapy, making it a promising candidate for combination therapies .

Phase II Clinical Trials

This compound has undergone extensive clinical evaluation, particularly in patients with relapsed or refractory DLBCL. Key findings from these trials include:

- Objective Response Rate (ORR) : In a Phase IIb trial involving 93 patients, this compound demonstrated an ORR of 50% among those receiving third-line or higher therapy. The disease control rate (DCR) was reported at 66.7% .

- Safety Profile : Treatment-related adverse events were primarily hematologic but were manageable and often resolved during the treatment period. This suggests a favorable safety profile conducive to further development .

Research Findings

Recent studies have provided robust evidence supporting the biological activity of this compound:

Case Study 1: Relapsed or Refractory DLBCL

In a multicenter Phase II study, this compound was administered to patients with relapsed or refractory DLBCL after at least two prior systemic therapies. The results indicated significant tumor shrinkage and improved survival metrics, showcasing its potential as a third-line treatment option.

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with anti-PD1 therapy. Patients exhibited enhanced responses compared to those receiving anti-PD1 alone, indicating that this compound may facilitate better outcomes through immunomodulation.

常见问题

Basic Research Questions

Q. What are the primary molecular targets of BEBT-908, and how do they contribute to its antitumor activity?

this compound is a dual-target inhibitor of PI3K (phosphoinositide 3-kinase) and HDAC (histone deacetylase). The PI3K inhibition disrupts the PI3K-AKT-mTOR pathway, a key oncogenic signaling axis, while HDAC inhibition modulates chromatin structure and gene expression. Synergistically, these actions induce immunogenic ferroptosis (iron-dependent cell death) and apoptosis in cancer cells .

Q. How does this compound induce cell cycle arrest in lymphoma models?

In vitro studies demonstrate that this compound induces G0/G1 phase arrest in RL and DOHH2 lymphoma cells and S-phase arrest in Sc-1 cells. This differential effect is concentration-dependent and correlates with downregulation of cyclin-dependent kinases (CDKs) and upregulation of pro-apoptotic proteins (e.g., cleaved caspase-3/9, PARP) .

Q. What preclinical evidence supports this compound’s efficacy in relapsed/refractory lymphomas?

Phase IIa trials in relapsed/refractory diffuse large B-cell lymphoma (r/rDLBCL) showed objective response rates (ORR) of 40–50%, with a favorable safety profile. Mechanistically, this compound triggers ferroptosis via p53 acetylation and IFNγ-STAT1 pathway activation , enhancing immunogenicity .

Q. How does this compound modulate the tumor microenvironment (TME) to enhance immunotherapy?

this compound upregulates MHC class I expression on cancer cells and promotes CD8+ T-cell infiltration. In murine colorectal cancer models, combining this compound with anti-PD1 antibodies improved tumor control and established antitumor immune memory .

Advanced Research Questions

Q. How do contradictory findings on this compound’s cell cycle effects (G0/G1 vs. S-phase arrest) across cell lines inform mechanistic hypotheses?

The cell type-specific arrest (G0/G1 in RL/DOHH2 vs. S-phase in Sc-1) may reflect differences in PI3K isoform dependency or HDAC substrate selectivity . Proposed experimental approaches:

- Isoform-specific PI3K knockdown/knockout models .

- Single-cell RNA sequencing to map HDAC activity dynamics .

Q. What experimental strategies can resolve discrepancies in this compound’s ferroptotic vs. apoptotic dominance across tumor types?

Comparative studies using ferroptosis inhibitors (e.g., ferrostatin-1) and apoptosis inhibitors (e.g., Z-VAD-FMK) in this compound-treated cells. Key readouts:

Q. How can researchers optimize this compound’s pharmacokinetic (PK) profile to mitigate toxicity risks observed in PI3K inhibitor class?

- Dose fractionation studies to balance target engagement (PI3K/HDAC IC50 ≤1 μM) and toxicity .

- Development of tumor-targeted delivery systems (e.g., nanoparticles) to reduce off-target effects .

Q. What biomarkers predict this compound responsiveness in heterogeneous solid tumors?

Candidate biomarkers:

- PIK3CA mutations (predict PI3K dependency) .

- SLC7A11/GPX4 expression (ferroptosis susceptibility) . Validation methods: Retrospective analysis of clinical trial biospecimens using multiplex IHC or RNA-seq .

Q. How does this compound’s dual-targeting mechanism overcome resistance to single-target PI3K or HDAC inhibitors?

Dual inhibition disrupts compensatory crosstalk:

- PI3K-AKT activation downstream of HDAC inhibition .

- HDAC-mediated epigenetic evasion of PI3K pathway blockade . Experimental validation: CRISPR screens to identify synthetic lethal partners of PI3K/HDAC co-inhibition.

Q. Methodological Guidance

- For cell cycle/apoptosis assays : Use flow cytometry with propidium iodide (PI) and Annexin V staining, complemented by Western blot for cyclins (D1, E) and caspases .

- For ferroptosis validation : Measure lipid ROS (MDA assay) and GPX4 activity, with genetic rescue via SLC7A11 overexpression .

- For immune profiling : Single-cell cytometry (CyTOF) or spatial transcriptomics to map TME changes post-BEBT-908 treatment .

Q. Data Contradictions & Research Gaps

- Toxicity vs. Efficacy : While this compound shows promising efficacy in r/rDLBCL, competing PI3K inhibitors (e.g., idelalisib) faced FDA withdrawals due to toxicity. Prioritize organ-on-chip models to assess hepatic/immune toxicity .

- Clinical Trial Design : The reliance on single-arm Phase II data (NCT04282057) may limit regulatory approval under evolving FDA guidelines. Consider randomized trials against standard therapies (e.g., R-CHOP) .

属性

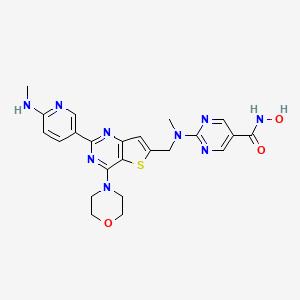

IUPAC Name |

N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJZFXHSPBBPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235449-52-1 | |

| Record name | BEBT-908 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235449521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEBT-908 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7TD3X4ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。